molecular formula C24H19ClN2O2 B2874927 (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327171-48-1

(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2874927
CAS No.: 1327171-48-1
M. Wt: 402.88
InChI Key: CVFIRFLLBYPCBZ-LCUIJRPUSA-N
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Description

(2Z)-2-[(4-Chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a 2H-chromene core substituted with an imino group at position 2 and a carboxamide group at position 2. The imino group is linked to a 4-chloro-3-methylphenyl ring, while the carboxamide nitrogen is bonded to a 2-methylphenyl group. Chromene derivatives, such as this compound, are often synthesized via condensation or coupling reactions involving aldehydes, amines, or diazonium salts .

Properties

IUPAC Name

2-(4-chloro-3-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-15-7-3-5-9-21(15)27-23(28)19-14-17-8-4-6-10-22(17)29-24(19)26-18-11-12-20(25)16(2)13-18/h3-14H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFIRFLLBYPCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a compound belonging to the chromone class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of monoamine oxidase (MAO), anticancer properties, and other pharmacological effects.

Chemical Structure

The compound's structure can be represented as follows:

C18H16ClN3O2\text{C}_{18}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{2}

This structure includes a chromene backbone with various substituents that influence its biological activity.

Biological Activity Overview

The biological activities of chromone derivatives, including the target compound, have been extensively studied. Key areas of interest include:

  • MAO Inhibition : The compound has been evaluated for its ability to inhibit MAO-A and MAO-B enzymes, which are involved in the metabolism of neurotransmitters.
  • Anticancer Properties : Several studies have indicated that chromone derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth.

1. MAO Inhibition

Monoamine oxidases (MAOs) are critical enzymes in neurotransmitter metabolism. Inhibitors of these enzymes are of therapeutic interest in treating depression and neurodegenerative disorders.

Research Findings

A study evaluating a series of chromone derivatives found that certain structural modifications significantly enhanced MAO-B inhibitory activity. The compound was compared to known inhibitors, revealing varying degrees of selectivity:

CompoundIC50 (μM)Selectivity (MAO-B vs MAO-A)
This compoundTBDTBD
Reference Inhibitor0.9364.5-fold

The specific binding interactions were analyzed through molecular docking studies, indicating that the presence of the chloro and methyl groups plays a crucial role in enhancing inhibitory activity against MAO-B .

2. Anticancer Activity

Chromone derivatives have been reported to exhibit potent anticancer properties against various cancer cell lines.

Case Studies

  • HepG2 Cell Line : A derivative similar to the target compound showed an IC50 value between 2.62–4.85 μM, indicating significant cytotoxicity against liver cancer cells.
  • HeLa Cell Line : Another study reported that chromone derivatives had IC50 values ranging from 0.39–0.75 μM against cervical cancer cells .

These findings suggest that structural modifications can enhance the anticancer efficacy of chromone derivatives, making them potential candidates for further development.

3. Antimicrobial Properties

Research has indicated that some chromone derivatives possess antimicrobial activity against pathogens such as Helicobacter pylori.

Results

One study reported a minimum inhibitory concentration (MIC) of 1 µg/mL for certain derivatives against H. pylori, suggesting their potential use in treating infections caused by this bacterium .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for optimizing the pharmacological profile of chromone derivatives.

Key Findings

  • The presence of electron-withdrawing groups such as chlorine enhances MAO-B inhibition.
  • The configuration of the carboxamide group significantly influences both anticancer and enzyme inhibitory activities.
  • Substituents on the phenyl rings can modulate lipophilicity and bioavailability, affecting overall potency .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Chromene Derivatives

Compound Name Imino Group Substituent Carboxamide Substituent Molecular Weight (g/mol) Key References
(2Z)-2-[(4-Chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide 4-Cl, 3-CH₃ 2-CH₃-C₆H₄ ~395.84
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-F Acetyl ~338.32
N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 3-OCH₃ 2-OCH₃-C₆H₄ ~404.43
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methylphenyl)hydrazinylidene]ethanamide 4-CH₃ (via hydrazine linker) 4-SO₂NH₂-C₆H₄ ~357.38
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide H (imino) + 8-OCH₃ on chromene 2-Cl-C₆H₄ ~342.75

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The 2-methylphenyl carboxamide group may introduce steric hindrance, reducing solubility compared to smaller substituents like acetyl but improving binding specificity in biological targets .

Physicochemical Properties

Table 2: Lipophilicity and Solubility Trends

Compound Type logP (Calculated/Experimental) Solubility Profile Reference
Target Compound (4-Cl, 3-CH₃; 2-CH₃-C₆H₄) ~3.8 (estimated) Low aqueous solubility Extrapolated from
4-Fluoro-substituted derivative ~2.9 Moderate solubility
3-Methoxy-substituted derivative ~2.5 High solubility
Sulfamoylphenyl derivatives ~1.8 (due to SO₂NH₂ group) High aqueous solubility

Key Observations :

  • The target compound’s higher logP (lipophilicity) compared to methoxy or sulfonamide derivatives suggests better membrane permeability, a critical factor in drug bioavailability .
  • Chloro and methyl groups contribute to hydrophobicity, whereas polar groups like sulfamoyl (SO₂NH₂) or methoxy (OCH₃) enhance water solubility .

Key Observations :

  • Derivatives with sulfamoyl groups (e.g., ) show promise in targeting inflammatory pathways, whereas methoxy-substituted chromenes (e.g., ) are utilized for optical applications due to their fluorescence.

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